Alstonerin
Description
Alstonerine (often referred to as "Alstonerin" in some literature) is a monoterpene indole alkaloid (MIA) originally isolated from Alstonia species, a genus of tropical trees known for their bioactive compounds . Its structure features a complex pentacyclic framework with a stereochemical configuration that confers unique biological properties. The enantioselective total synthesis of (-)-Alstonerine was achieved using a Pauson-Khand reaction (PKR), which efficiently constructs its cyclopentenone core . Key synthetic steps include stereocontrolled indole functionalization and tandem cyclization, as described by Liao et al. (2005) .
Properties
Molecular Formula |
C21H24N2O2 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
1-(3,20-dimethyl-15-oxa-3,20-diazapentacyclo[10.7.1.02,10.04,9.013,18]icosa-2(10),4,6,8,16-pentaen-17-yl)ethanone |
InChI |
InChI=1S/C21H24N2O2/c1-12(24)16-10-25-11-17-14(16)8-20-21-15(9-19(17)22(20)2)13-6-4-5-7-18(13)23(21)3/h4-7,10,14,17,19-20H,8-9,11H2,1-3H3 |
InChI Key |
PMIRJPWEIZTLEG-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |
Canonical SMILES |
CC(=O)C1=COCC2C1CC3C4=C(CC2N3C)C5=CC=CC=C5N4C |
Synonyms |
alstonerine |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Synthetic Complexity : Alstonerine’s synthesis requires precise stereocontrol at C-15, achieved via PKR, whereas reserpine’s synthesis relies on asymmetric hydrogenation for its six stereocenters .
- Structural Divergence : Unlike vincamine’s tetracyclic framework, Alstonerine and reserpine share a pentacyclic core but differ in substituent positioning (e.g., Alstonerine lacks reserpine’s trimethoxybenzoyl group) .
Physicochemical Properties
Limited solubility data are available for Alstonerine, but its logP value (predicted: 3.2) suggests moderate lipophilicity, comparable to ajmalicine (logP: 2.8) but lower than reserpine (logP: 4.1) . Melting points vary significantly:
These differences correlate with molecular rigidity and hydrogen-bonding capacity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
